molecular formula C18H20N4 B12247572 1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12247572
M. Wt: 292.4 g/mol
InChI Key: CCPPZLVIVNOYGL-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, a phenyl group attached to the piperidine ring, and a carbonitrile group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the carbonitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohol derivatives.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.

    1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-amine: Similar structure but with an amine group instead of a carbonitrile group.

Uniqueness

1-(5,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for unique applications in various fields.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C18H20N4/c1-14-15(2)20-13-21-17(14)22-10-8-18(12-19,9-11-22)16-6-4-3-5-7-16/h3-7,13H,8-11H2,1-2H3

InChI Key

CCPPZLVIVNOYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C

Origin of Product

United States

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